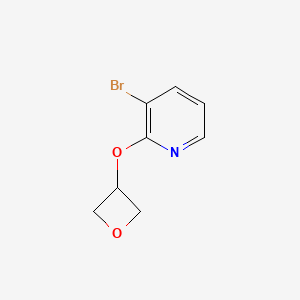
Ethyl 4-bromo-2-cyano-6-formylbenzoate
Vue d'ensemble
Description
Ethyl 4-bromo-2-cyano-6-formylbenzoate is a versatile chemical compound with the molecular formula C11H8BrNO3. It is used in various scientific research studies, ranging from pharmaceutical synthesis to organic reactions. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a formyl group attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields the desired compound with satisfactory efficiency.
Industrial Production Methods
Industrial production methods for Ethyl 4-bromo-2-cyano-6-formylbenzoate often involve large-scale bromination and subsequent functional group transformations. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-2-cyano-6-formylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-bromo-2-cyano-6-carboxybenzoate.
Reduction: Ethyl 4-bromo-2-amino-6-formylbenzoate.
Substitution: Ethyl 4-methoxy-2-cyano-6-formylbenzoate.
Applications De Recherche Scientifique
Ethyl 4-bromo-2-cyano-6-formylbenzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Reactions: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biological Studies: Researchers use it to study the effects of bromine, cyano, and formyl groups on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom, cyano group, and formyl group each contribute to the compound’s reactivity and biological activity. For example, the cyano group can act as an electrophile, while the formyl group can participate in nucleophilic addition reactions. These interactions enable the compound to exert its effects in various chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-2-cyano-6-formylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-cyano-6-formylbenzoate: This compound has a similar structure but with different positions of the bromine and cyano groups.
Ethyl 4-bromo-2-cyano-6-carboxybenzoate: This compound has a carboxylic acid group instead of a formyl group.
Ethyl 4-methoxy-2-cyano-6-formylbenzoate: This compound has a methoxy group instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research .
Propriétés
IUPAC Name |
ethyl 4-bromo-2-cyano-6-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-7(5-13)3-9(12)4-8(10)6-14/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSRVXYZCBPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)


![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid](/img/structure/B1412435.png)




![1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1412441.png)
![Spiro[2.5]octan-5-ol](/img/structure/B1412443.png)
![2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1412446.png)

dimethylsilane](/img/structure/B1412448.png)

